Tirofiban impurity 10, chemically known as (S)-3-(4-hydroxyphenyl)-2-((4-(pyridin-4-yl)butyl)amino)propanoic acid, is a significant byproduct formed during the synthesis of Tirofiban. Tirofiban itself is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, primarily used in clinical settings to prevent thrombotic cardiovascular events. The identification and control of impurities like Tirofiban impurity 10 are crucial for ensuring the safety and efficacy of pharmaceutical products.
Tirofiban impurity 10 falls under the category of pharmaceutical impurities, specifically those arising from synthetic pathways. It is classified as a structural isomer of Tirofiban due to its similar core structure but distinct functional groups.
The synthesis of Tirofiban impurity 10 typically involves the reaction between 4-hydroxyphenylacetic acid and 4-(pyridin-4-yl)butylamine. This reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pH settings to yield the desired impurity.
In industrial settings, Tirofiban impurity 10 is produced as a byproduct during the large-scale synthesis of Tirofiban. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to identify and quantify this impurity. The absolute structure can be confirmed via single crystal X-ray diffraction techniques .
The molecular formula for Tirofiban impurity 10 is . Its structure consists of a propanoic acid backbone with a hydroxyl group and a pyridine ring attached, reflecting its derivation from Tirofiban.
The structural characteristics can be detailed as follows:
Tirofiban impurity 10 can undergo various chemical reactions, including:
The major products from these reactions include N-oxide derivatives and other substituted compounds, which are critical for understanding the compound's stability and degradation pathways.
Tirofiban impurity 10 interacts with the platelet glycoprotein IIb/IIIa receptor similarly to Tirofiban itself. This interaction inhibits platelet aggregation, thereby preventing thrombus formation. The molecular targets include glycoprotein IIb/IIIa receptors on platelets, influencing pathways related to thrombus formation and platelet aggregation .
Tirofiban impurity 10 is typically characterized by:
Key chemical properties include:
Tirofiban impurity 10 has several applications in scientific research:
Tirofiban (C₂₂H₃₆N₂O₅S) is a potent nonpeptide glycoprotein IIb/IIIa antagonist that inhibits platelet aggregation by blocking fibrinogen binding. Its design mimics the Arg-Gly-Asp (RGD) sequence of endogenous ligands, enabling selective and reversible receptor binding [7] [10]. This mechanism provides rapid antiplatelet effects, making it critical in acute coronary syndromes and percutaneous coronary interventions. The drug's short half-life (~2 hours) allows for swift reversal of anticoagulation effects post-discontinuation [7]. Impurity 10 arises as a key synthetic intermediate during tirofiban manufacturing, reflecting incomplete reduction of the pyridine ring or side-chain coupling reactions. Its structure retains the core tyrosine-phenolic ether scaffold but lacks the final piperidine moiety and sulfonamide group essential for receptor binding [3] [6].
Table 1: Structural Comparison of Tirofiban vs. Impurity 10
Property | Tirofiban | Impurity 10 |
---|---|---|
CAS Number | 144494-65-5 | 2250244-26-7 |
Molecular Formula | C₂₂H₃₆N₂O₅S | C₁₈H₂₂N₂O₃ |
Molecular Weight | 440.60 g/mol | 314.39 g/mol |
Key Functional Groups | Sulfonamide, Piperidine | Primary Amine, Pyridine |
Biological Activity | GPIIb/IIIa Antagonist | Pharmacologically Inert |
Impurity profiling of tirofiban is mandated by ICH Q3A(R2) guidelines, which set thresholds for identification (<0.10%) and qualification (<0.15%) of impurities in drug substances [5] [7]. Impurity 10 (C₁₈H₂₂N₂O₃) is classified as a process-related impurity originating from synthetic intermediates. Its control is critical because:
Table 2: Regulatory Thresholds and Commercial Availability of Impurity 10
Parameter | Specification |
---|---|
ICH Identification Threshold | 0.10% |
Commercial Suppliers | Veeprho, Chemicea, TLC Standards |
Purity of Reference Standards | ≥95% (HPLC/UV) |
Typical Quantitation Methods | UPLC-PDA, Reverse-Phase LC-MS |
Tirofiban impurities are categorized as:
Impurity 10, chemically designated as (S)-2-Amino-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic Acid, falls under synthetic intermediates. Its structure features:
Table 3: Nomenclature and Classification of Tirofiban Impurity 10
Designation | Identifier |
---|---|
IUPAC Name | (S)-2-Amino-3-[4-[4-(pyridin-4-yl)butoxy]phenyl]propanoic acid |
Common Synonyms | Tirofiban Impurity 10; Des-sulfonamido Intermediate |
Related Impurity CAS | 2250244-25-6 (Positional isomer) |
Pharmacopeial Status | Non-pharmacopeial (Pharmaffiliates Catalog: PA 47 20580) |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0